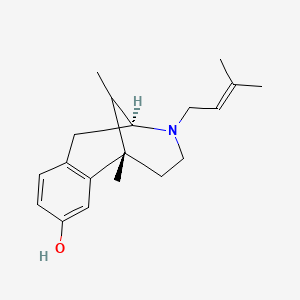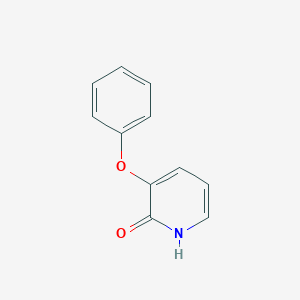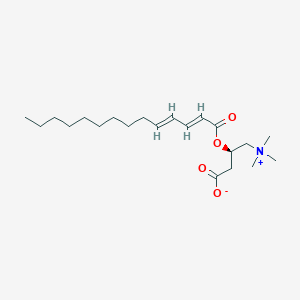
Tetradeca-2,4-dien-oyl Carnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-2,4-dien-oyl Carnitine is a bioactive compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is derived from Methyl 4-Bromocrotonate, a useful synthetic intermediate. This compound has garnered attention due to its role in the synthesis of irreversible inhibitors of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, which exhibit enhanced antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradeca-2,4-dien-oyl Carnitine is synthesized from Methyl 4-Bromocrotonate. The synthetic route involves several steps, including bromination, esterification, and subsequent reactions to introduce the carnitine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-2,4-dien-oyl Carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
Tetradeca-2,4-dien-oyl Carnitine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Tetradeca-2,4-dien-oyl Carnitine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, inhibiting their activity and leading to antitumor effects.
Pathways Involved: The inhibition of these kinases disrupts signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- Deca-2,4-dien-oyl Carnitine
- Hexadeca-2,4-dien-oyl Carnitine
- Octadeca-2,4-dien-oyl Carnitine
Comparison: Tetradeca-2,4-dien-oyl Carnitine is unique due to its specific chain length and the presence of conjugated double bonds, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antitumor activities and a broader range of applications in scientific research.
Propiedades
Fórmula molecular |
C21H37NO4 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(3R)-3-[(2E,4E)-tetradeca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h13-16,19H,5-12,17-18H2,1-4H3/b14-13+,16-15+/t19-/m1/s1 |
Clave InChI |
DBJDCEJXEMUHGM-VZATUGCOSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
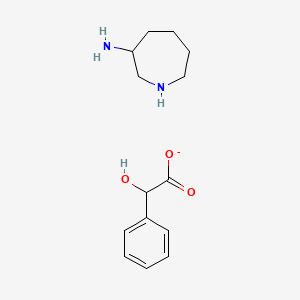
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
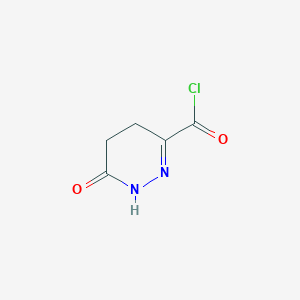
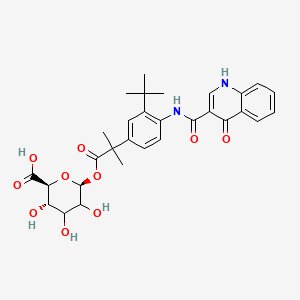

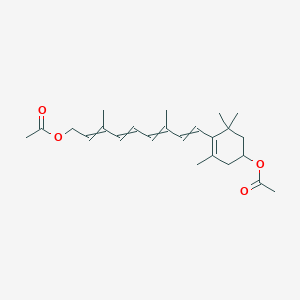
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
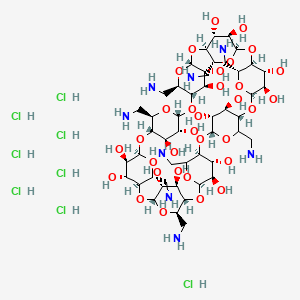
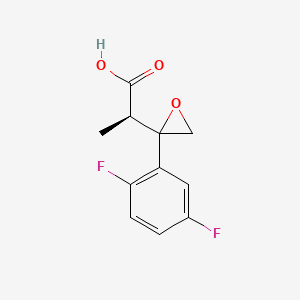
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
